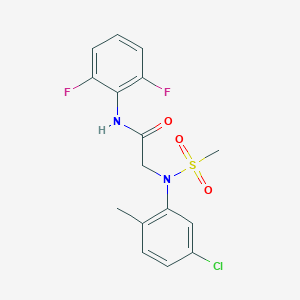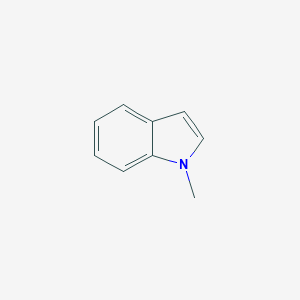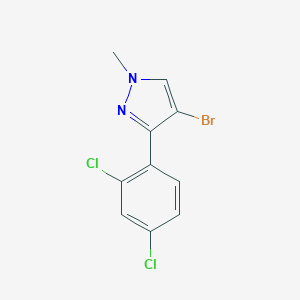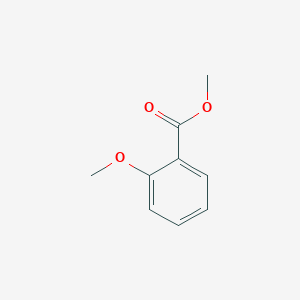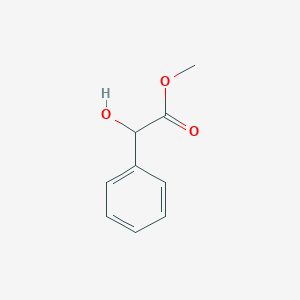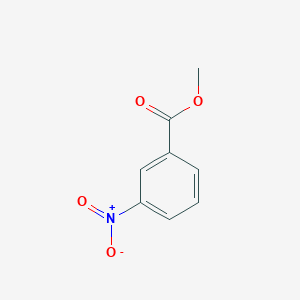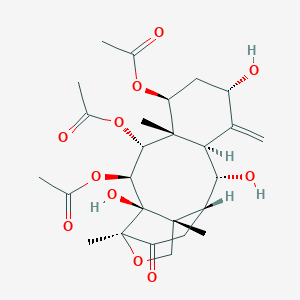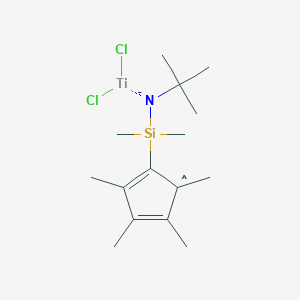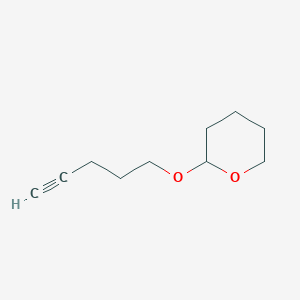
2-(4-Pentynyloxy)tétrahydro-2H-pyran
Vue d'ensemble
Description
2-(4-Pentynyloxy)tetrahydro-2H-pyran (2-4-PT) is a heterocyclic compound with the chemical formula C8H14O2. It is a five-membered ring containing one oxygen atom and two double bonds. 2-4-PT is an important intermediate for the synthesis of many biologically active compounds, such as drugs and natural products. It is also used as a starting material for the preparation of various organic compounds.
Applications De Recherche Scientifique
Synthèse de (+)-Citrafungin A
2-(4-Pentynyloxy)tétrahydro-2H-pyran: est utilisé comme réactif dans la synthèse de (+)-Citrafungin A . Ce composé est un citrate d'alkyle qui fonctionne comme un inhibiteur de la géranylgéranyltransférase et a démontré une activité antifongique. La capacité d'inhiber la géranylgéranyltransférase est importante pour le développement de nouveaux médicaments antifongiques, car cette enzyme est cruciale pour la modification post-traductionnelle des protéines nécessaires à la croissance fongique.
Recherche antifongique
En raison de son rôle dans la synthèse d'agents antifongiques comme le (+)-Citrafungin A, le this compound est important dans la recherche antifongique . Il peut être utilisé pour explorer l'efficacité et le mécanisme de nouveaux composés antifongiques, ce qui pourrait conduire à des avancées dans le traitement des infections fongiques.
Étalons analytiques
This compound: peut servir de matériau de référence en chimie analytique . Ses propriétés bien définies lui permettent d'être utilisé comme étalon pour calibrer les instruments et valider les méthodes analytiques, assurant ainsi l'exactitude et la fiabilité de l'analyse des données.
Mécanisme D'action
Target of Action
The primary target of 2-(4-Pentynyloxy)tetrahydro-2H-pyran is geranylgeranyltransferase (GGTase) . GGTase is an enzyme that plays a crucial role in the post-translational modification of proteins involved in cell signaling .
Mode of Action
2-(4-Pentynyloxy)tetrahydro-2H-pyran interacts with its target, GGTase, and acts as an inhibitor . This interaction disrupts the normal function of GGTase, leading to changes in the post-translational modification of proteins .
Biochemical Pathways
The inhibition of GGTase by 2-(4-Pentynyloxy)tetrahydro-2H-pyran affects the protein prenylation pathway . This pathway is responsible for the attachment of lipid groups to proteins, a process that is crucial for the proper localization and function of these proteins . The disruption of this pathway can lead to downstream effects on cell signaling .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound and its ability to reach its target, ggtase .
Result of Action
The inhibition of GGTase by 2-(4-Pentynyloxy)tetrahydro-2H-pyran leads to the disruption of protein prenylation . This disruption can affect cell signaling pathways, potentially leading to various molecular and cellular effects . Notably, 2-(4-Pentynyloxy)tetrahydro-2H-pyran exhibits antifungal activity .
Action Environment
The action, efficacy, and stability of 2-(4-Pentynyloxy)tetrahydro-2H-pyran can be influenced by various environmental factors. These factors could include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the target cells .
Analyse Biochimique
Biochemical Properties
2-(4-Pentynyloxy)tetrahydro-2H-pyran plays a significant role in biochemical reactions, particularly in the synthesis of compounds like (+)-Citrafungin A . This compound acts as a geranylgeranyltransferase (GGTase) inhibitor, which is crucial for the post-translational modification of proteins involved in cell signaling and growth . The interaction between 2-(4-Pentynyloxy)tetrahydro-2H-pyran and GGTase involves the inhibition of the enzyme’s activity, thereby affecting the prenylation of target proteins .
Cellular Effects
The effects of 2-(4-Pentynyloxy)tetrahydro-2H-pyran on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, its role as a GGTase inhibitor can lead to alterations in the prenylation of proteins, which in turn affects cell signaling pathways such as the Ras and Rho pathways . These pathways are critical for cell proliferation, differentiation, and survival.
Molecular Mechanism
At the molecular level, 2-(4-Pentynyloxy)tetrahydro-2H-pyran exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of GGTase, inhibiting its activity and preventing the prenylation of target proteins . This inhibition can lead to changes in gene expression and cellular function, as prenylated proteins are essential for various cellular processes . Additionally, 2-(4-Pentynyloxy)tetrahydro-2H-pyran may interact with other enzymes and proteins, further influencing cellular metabolism and signaling .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(4-Pentynyloxy)tetrahydro-2H-pyran in laboratory settings are important factors to consider. This compound is stable at temperatures between 2-8°C and has a melting point of 84-88°C . Over time, the effects of 2-(4-Pentynyloxy)tetrahydro-2H-pyran on cellular function may change due to its degradation or interaction with other biomolecules . Long-term studies in vitro and in vivo have shown that the compound can maintain its inhibitory effects on GGTase, leading to sustained alterations in cellular processes .
Dosage Effects in Animal Models
The effects of 2-(4-Pentynyloxy)tetrahydro-2H-pyran vary with different dosages in animal models. At lower doses, the compound effectively inhibits GGTase activity without causing significant toxicity . At higher doses, 2-(4-Pentynyloxy)tetrahydro-2H-pyran may exhibit toxic effects, including adverse impacts on cellular function and metabolism . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is both effective and safe .
Metabolic Pathways
2-(4-Pentynyloxy)tetrahydro-2H-pyran is involved in metabolic pathways related to the prenylation of proteins . The compound interacts with enzymes such as GGTase, affecting the metabolic flux and levels of metabolites involved in protein modification . These interactions can lead to changes in the overall metabolic state of the cell, influencing various biochemical processes .
Transport and Distribution
Within cells and tissues, 2-(4-Pentynyloxy)tetrahydro-2H-pyran is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its inhibitory effects on GGTase . The distribution of 2-(4-Pentynyloxy)tetrahydro-2H-pyran is crucial for its activity and function within the cell .
Subcellular Localization
The subcellular localization of 2-(4-Pentynyloxy)tetrahydro-2H-pyran is influenced by targeting signals and post-translational modifications . The compound is directed to specific compartments or organelles, where it can interact with GGTase and other biomolecules . This localization is essential for the compound’s activity, as it ensures that 2-(4-Pentynyloxy)tetrahydro-2H-pyran is in the right place to exert its effects on cellular processes .
Propriétés
IUPAC Name |
2-pent-4-ynoxyoxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-2-3-5-8-11-10-7-4-6-9-12-10/h1,10H,3-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRUKFFDSQQSCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCOC1CCCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00326818 | |
| Record name | 2-(4-Pentynyloxy)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62992-46-5 | |
| Record name | 2-(4-Pentynyloxy)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
















Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


